[4-(2,2-Difluoroethoxy)phenyl]methanol
Description
Significance of Arylmethanols in Organic Synthesis and Chemical Research
Arylmethanols, also known as benzyl (B1604629) alcohols, are a class of organic compounds that serve as crucial building blocks and intermediates in a wide array of chemical syntheses. Their utility stems from the reactivity of the hydroxyl group, which can be readily transformed into various other functional groups. They are precursors to aldehydes, carboxylic acids, esters, and benzyl halides, which are in turn used to construct more complex molecular architectures.
In the realm of medicinal chemistry, the arylmethanol motif is a common feature in the structures of many biologically active compounds. Furthermore, these compounds are instrumental in the synthesis of pharmaceuticals and other fine chemicals. The development of novel methods for the synthesis of substituted benzyl alcohols continues to be an active area of research, highlighting their sustained importance in organic chemistry.
Role of Fluorinated Ethers in Chemical Structures and Their Influence on Molecular Properties
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorinated ethers, such as the 2,2-difluoroethoxy group present in the subject compound, are of particular interest in medicinal chemistry for several reasons.
The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is more resistant to cleavage than a carbon-hydrogen bond, which can lead to an increased half-life of a drug molecule in the body.
Overview of Research Trajectories for [4-(2,2-Difluoroethoxy)phenyl]methanol and Related Compounds
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for analogous compounds provide insight into its potential applications and areas of investigation. The interest in organofluorine chemistry has grown significantly, with a focus on developing new and efficient methods for the synthesis of fluorinated molecules for pharmaceuticals and agrochemicals. numberanalytics.comepa.gov
Research in this area is largely driven by the pursuit of novel bioactive compounds with improved pharmacological profiles. The synthesis of fluorinated benzyl alcohol derivatives is a key area of interest as these compounds are valuable intermediates for drug discovery. google.com For instance, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of fluorinated alkyl aryl ethers, offering a versatile method for introducing moieties like the 2,2-difluoroethoxy group onto an aromatic ring. nih.gov Such synthetic advancements are crucial for accessing a wider range of fluorinated arylmethanol derivatives for biological screening.
Furthermore, the development of fluorinated bioisosteres of common functional groups is a prominent trend. chemistryviews.org The difluoroethoxy group can be considered a bioisostere of a methoxy (B1213986) or ethoxy group, offering similar steric properties but with altered electronic and metabolic characteristics. Research into compounds containing this moiety is likely to be directed towards exploring these bioisosteric replacements in known bioactive scaffolds to develop new intellectual property and improve drug-like properties. springernature.com The late-stage functionalization of complex molecules to introduce fluoroalkyl groups is also a significant research direction, aiming to rapidly generate analogs of existing drugs with enhanced properties. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQSBPOLDVNXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184389-53-4 | |
| Record name | [4-(2,2-difluoroethoxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 2,2 Difluoroethoxy Phenyl Methanol
Strategies for Introducing the [4-(2,2-Difluoroethoxy)phenyl] Moiety
The introduction of the 2,2-difluoroethoxy group is a key step that imparts unique properties to the molecule. This is typically achieved either by forming an ether linkage with a pre-existing phenolic substrate or by constructing the aromatic ring with the substituent already in place.
Etherification Reactions Involving 2,2-Difluoroethanol and Phenolic Precursors
A common and direct method for creating the 4-(2,2-difluoroethoxy) ether linkage is through the Williamson ether synthesis. This approach involves the reaction of a phenolic precursor, such as 4-hydroxybenzaldehyde (B117250) or a 4-hydroxybenzoic acid derivative, with a 2,2-difluoroethylating agent. The reaction is typically facilitated by a base in a suitable polar aprotic solvent.
The phenolic proton is first removed by a base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate, 1-bromo-2,2-difluoroethane, or 1-chloro-2,2-difluoroethane), displacing the leaving group and forming the desired ether. google.com For instance, the reaction of 4-hydroxybenzaldehyde with a 2,2-difluoroethylating agent in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF) yields 4-(2,2-difluoroethoxy)benzaldehyde (B2893467), a direct precursor to the target alcohol. chemspider.com
Table 1: Representative Etherification Reactions
| Phenolic Precursor | Difluoroethylating Agent | Base | Solvent | Temperature (°C) | Product |
| 4-Hydroxybenzaldehyde | 2,2-Difluoroethyl Tosylate | K₂CO₃ | DMF | 80-100 | 4-(2,2-Difluoroethoxy)benzaldehyde |
| Methyl 4-hydroxybenzoate | 1-Bromo-2,2-difluoroethane | NaH | THF | Reflux | Methyl 4-(2,2-difluoroethoxy)benzoate |
| 4-Hydroxybenzonitrile | 1-Chloro-2,2-difluoroethane | Cs₂CO₃ | Acetonitrile | 80 | 4-(2,2-Difluoroethoxy)benzonitrile |
Coupling Reactions for Aromatic Ring Formation with Difluoroethoxy Substitution
While less common for this specific moiety, modern cross-coupling reactions offer an alternative strategy. In such a scenario, a pre-functionalized aromatic building block is coupled with another component to form the phenyl ring. For example, a boronic acid derivative containing the 2,2-difluoroethoxy group could potentially undergo a Suzuki coupling reaction with an appropriate coupling partner to form the desired aromatic system. This method is generally more complex and reserved for cases where the etherification route is not feasible.
Approaches for Constructing the Phenylmethanol Unit
Once the [4-(2,2-difluoroethoxy)phenyl] core is synthesized, the final step is the creation of the primary alcohol group. This is typically achieved through the reduction of a carbonyl group, such as an aldehyde or a carboxylic acid derivative, positioned at the para-position of the ring.
Reduction of Carboxylic Acid Derivatives to the Benzyl (B1604629) Alcohol Functionality
If the synthetic route proceeds through 4-(2,2-difluoroethoxy)benzoic acid or its ester, a strong reducing agent is required to convert the carboxylic acid or ester functionality directly to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The ester is added to a suspension of LiAlH₄, and after the reduction is complete, the reaction is carefully quenched with water and/or acid to yield [4-(2,2-Difluoroethoxy)phenyl]methanol. Borane (BH₃) complexes, such as BH₃·THF, can also be employed for the selective reduction of carboxylic acids in the presence of other functional groups. rsc.org
Table 2: Reduction of Carboxylic Acid Derivatives
| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Product |
| Methyl 4-(2,2-difluoroethoxy)benzoate | LiAlH₄ | THF | 0 °C to RT | This compound |
| 4-(2,2-Difluoroethoxy)benzoic acid | BH₃·THF | THF | Reflux | This compound |
Grignard Reagent-Mediated Synthesis of Phenylmethanols
The Grignard reaction provides a classic method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edulibretexts.org To synthesize this compound, a Grignard reagent, [4-(2,2-difluoroethoxy)phenyl]magnesium bromide, would first be prepared. This is achieved by reacting 1-bromo-4-(2,2-difluoroethoxy)benzene (B3032038) with magnesium metal in an anhydrous ether solvent. cerritos.edu The resulting organometallic compound is a potent nucleophile.
This Grignard reagent is then reacted with a suitable electrophile to form the primary alcohol. The simplest electrophile for this purpose is formaldehyde (B43269) (HCHO), often used in its gaseous form or as its solid polymer, paraformaldehyde. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to furnish the final product, this compound. researchgate.net
Catalytic Hydrogenation Routes to Arylmethanols
Catalytic hydrogenation is an efficient and often industrially preferred method for the reduction of aldehydes to primary alcohols. researchgate.net This route utilizes 4-(2,2-difluoroethoxy)benzaldehyde as the immediate precursor. The aldehyde is dissolved in a suitable solvent, such as ethanol (B145695), methanol (B129727), or ethyl acetate, and subjected to a hydrogen atmosphere in the presence of a metal catalyst. nih.gov
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. nih.gov The reaction is typically performed at pressures ranging from atmospheric to several bars and at room or slightly elevated temperatures. nih.gov The process is generally clean, high-yielding, and avoids the use of stoichiometric metal hydride reagents. mdpi.com
Table 3: Catalytic Hydrogenation of 4-(2,2-Difluoroethoxy)benzaldehyde
| Catalyst | Solvent | Hydrogen Pressure | Temperature | Product |
| 5% Pd/C | Ethanol | 1-5 bar | Room Temperature | This compound |
| Raney Nickel | Methanol | 50 bar | 50 °C | This compound |
| PtO₂ (Adams' catalyst) | Ethyl Acetate | 3 bar | Room Temperature | This compound |
Transformations of Benzaldehyde (B42025) and Benzoic Acid Derivatives to Phenylmethanol
A primary and direct route to this compound involves the reduction of the corresponding aldehyde, 4-(2,2-difluoroethoxy)benzaldehyde. This transformation of a carbonyl group to a primary alcohol is a fundamental reaction in organic synthesis. A variety of reducing agents can be employed for this purpose, with the selection often depending on factors such as yield, selectivity, cost, and safety.
Commonly used reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often preferred for its selectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.
For instance, the reduction of a substituted benzaldehyde can be effectively achieved using NaBH₄ in methanol, as illustrated in the general reaction scheme below.
Table 1: General Conditions for the Reduction of 4-(2,2-Difluoroethoxy)benzaldehyde
| Reagent | Solvent | Temperature | Typical Yield |
| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | High |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | High |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol/Methanol | Varies | High |
Alternatively, 4-(2,2-difluoroethoxy)benzoic acid can serve as a starting material. The reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent than what is typically used for aldehydes. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, capable of reducing carboxylic acids to their corresponding alcohols in high yields. quora.com The reaction is generally performed in an ahydrous ethereal solvent like tetrahydrofuran (THF).
Convergent Synthesis of this compound
A convergent synthetic approach offers an alternative strategy where the target molecule is assembled from several independently synthesized fragments. For this compound, a logical convergent strategy involves the etherification of a pre-existing phenylmethanol derivative with a suitable difluoroethoxy source.
One such pathway could start with 4-hydroxybenzyl alcohol. The hydroxyl group of this starting material can be reacted with a difluoroethylating agent, such as 2,2-difluoroethyl tosylate or a similar derivative, in the presence of a base. This Williamson ether synthesis approach builds the target molecule by forming the crucial ether linkage at a late stage of the synthesis.
Another convergent route could involve the reaction of 4-hydroxybenzaldehyde with a 2,2-difluoroethoxy synthon, followed by the reduction of the aldehyde functionality as described in section 2.2.4. This method allows for the introduction of the difluoroethoxy group prior to the final reduction step.
Development of Efficient and Scalable Synthetic Routes
The transition from laboratory-scale synthesis to industrial production necessitates the development of efficient and scalable routes. This involves a focus on optimizing reaction conditions and adhering to the principles of green chemistry to ensure a sustainable and economically viable process.
Optimization of Reaction Conditions and Reagent Selection
The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction parameters. This includes the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.
For the reduction of 4-(2,2-difluoroethoxy)benzaldehyde, a systematic study of different reducing agents and solvents can lead to significant improvements in yield and purity. For example, while NaBH₄ in methanol is a standard choice, other borohydride reagents or catalytic hydrogenation could offer advantages in terms of cost or environmental impact on a larger scale.
In a convergent synthesis involving etherification, the choice of base and solvent is critical. The use of phase-transfer catalysts can be explored to facilitate the reaction between an aqueous and an organic phase, potentially leading to milder reaction conditions and improved yields.
Table 2: Parameters for Optimization in the Synthesis of this compound
| Synthetic Step | Key Parameters for Optimization |
| Aldehyde Reduction | Reducing agent, solvent, temperature, reaction time |
| Carboxylic Acid Reduction | Reducing agent, solvent, temperature, work-up procedure |
| Etherification | Base, solvent, temperature, leaving group on the difluoroethyl moiety |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable synthetic methods. This involves a conscious effort to minimize waste, use less hazardous chemicals, and improve energy efficiency. dovepress.com
In the synthesis of this compound, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic hydrogenation for the reduction of the benzaldehyde derivative has a high atom economy as it only involves the addition of hydrogen.
Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For example, exploring the use of water, ethanol, or other bio-based solvents in the reduction or etherification steps.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic hydrogenation, for example, is preferable to using stoichiometric metal hydrides, as it reduces the amount of waste generated.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The optimization of reaction conditions can play a significant role in achieving this.
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable for large-scale production.
Chemical Reactivity and Transformations of 4 2,2 Difluoroethoxy Phenyl Methanol
Reactions Involving the Hydroxyl Group
The benzylic hydroxyl group is a key site for a variety of chemical reactions, including esterification, etherification, oxidation, and nucleophilic substitution. Its reactivity can also be temporarily masked through the use of protecting groups.
Esterification and Etherification Reactions
Esterification: The conversion of [4-(2,2-Difluoroethoxy)phenyl]methanol to its corresponding esters can be readily achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction with an acid anhydride (B1165640), like acetic anhydride, can also be employed, often in the presence of a base or a catalyst like 4-(dimethylamino)pyridine (DMAP). thieme-connect.de
Etherification: The hydroxyl group can also be converted to an ether. The Williamson ether synthesis is a widely used method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. globalscientificjournal.comresearchgate.netlibretexts.orgmasterorganicchemistry.com For example, reacting this compound with sodium hydride to form the corresponding sodium alkoxide, followed by treatment with methyl iodide, would yield 4-(2,2-Difluoroethoxy)benzyl methyl ether. This reaction proceeds via an SN2 mechanism and is generally efficient for primary halides. globalscientificjournal.com
| Reaction Type | Reagents | Product | General Conditions |
| Esterification (Fischer) | Acetic acid, H₂SO₄ (cat.) | 4-(2,2-Difluoroethoxy)benzyl acetate | Reflux in excess carboxylic acid |
| Esterification | Acetic anhydride, Pyridine (B92270) | 4-(2,2-Difluoroethoxy)benzyl acetate | Room temperature or gentle heating |
| Etherification (Williamson) | 1. NaH; 2. CH₃I | 4-(2,2-Difluoroethoxy)benzyl methyl ether | Anhydrous solvent (e.g., THF, DMF) |
Oxidation Reactions of the Benzyl (B1604629) Alcohol Functionality
The benzyl alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. nih.gov
Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 4-(2,2-difluoroethoxy)benzaldehyde (B2893467). Reagents such as pyridinium (B92312) chlorochromate (PCC) organic-chemistry.orghighfine.comorganic-chemistry.org or a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) researchgate.netnih.govchemicalbook.comnih.gov are commonly employed for this transformation. These methods are known for their high yields and compatibility with a wide range of functional groups. chemicalbook.com
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and aqueous acid), will oxidize the primary alcohol all the way to the corresponding carboxylic acid, 4-(2,2-difluoroethoxy)benzoic acid. nih.gov
| Desired Product | Oxidizing Agent | Typical Solvent | General Observations |
| 4-(2,2-Difluoroethoxy)benzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild conditions, avoids over-oxidation. organic-chemistry.org |
| 4-(2,2-Difluoroethoxy)benzaldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) | Low temperature (-78 °C), good for sensitive substrates. nih.gov |
| 4-(2,2-Difluoroethoxy)benzoic acid | Potassium Permanganate (KMnO₄) | Water, often with a base | Strong oxidation, reaction can be vigorous. |
| 4-(2,2-Difluoroethoxy)benzoic acid | Chromic Acid (e.g., Jones reagent) | Acetone | Strong oxidation, acidic conditions. |
Nucleophilic Substitution Reactions at the Benzyl Position
The hydroxyl group of a benzyl alcohol is a poor leaving group. To facilitate nucleophilic substitution at the benzylic carbon, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate or a mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.
Once converted to a derivative like 4-(2,2-difluoroethoxy)benzyl tosylate, the tosylate group can be readily displaced by a variety of nucleophiles in an SN2 reaction. For example, reaction with sodium bromide would yield 4-(2,2-difluoroethoxy)benzyl bromide. organic-chemistry.org This benzyl bromide is a versatile intermediate for introducing the 4-(2,2-difluoroethoxy)benzyl moiety into other molecules through further nucleophilic substitution reactions.
Alternatively, the alcohol can be directly converted to the corresponding benzyl bromide using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for the benzyl chloride.
Protection and Deprotection Strategies for the Hydroxyl Group
In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting with reagents intended for other parts of the molecule. libretexts.org A variety of protecting groups are available for alcohols. uchicago.edu
A common and robust protecting group for benzyl alcohols is the silyl (B83357) ether. uchicago.edumsu.edumasterorganicchemistry.com For example, reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) yields the corresponding TBDMS ether. This silyl ether is stable to a wide range of non-acidic and non-fluoride-containing reagents.
Deprotection of the silyl ether is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. msu.edumasterorganicchemistry.com
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability |
| tert-Butyldimethylsilyl (TBDMS) ether | TBDMSCl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., AcOH) | Stable to bases, mild oxidants, and many nucleophiles. msu.edu |
| Tetrahydropyranyl (THP) ether | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., HCl, AcOH) | Stable to bases, organometallics, and reducing agents. |
| Benzyl (Bn) ether | NaH, Benzyl bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions, and many oxidizing/reducing agents. |
Reactivity of the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is directed by the substituents already present on the ring: the hydroxymethyl group (-CH₂OH) and the 2,2-difluoroethoxy group (-OCHF₂).
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution reactions, the rate and position of substitution are governed by the electronic properties of the substituents on the benzene (B151609) ring. masterorganicchemistry.commsu.eduwikipedia.orguci.edu
The 2,2-difluoroethoxy group (-OCHF₂) is an ortho, para-directing group. Like a methoxy (B1213986) group (-OCH₃), the oxygen atom can donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during ortho and para attack. libretexts.orgchemguide.co.uk However, the two fluorine atoms are strongly electron-withdrawing by induction, which pulls electron density away from the oxygen and, consequently, from the aromatic ring. This inductive effect deactivates the ring, making it less reactive towards electrophiles compared to benzene or anisole. The resonance effect, which directs the substitution to the ortho and para positions, is still dominant over the deactivating inductive effect in determining the regioselectivity.
The hydroxymethyl group (-CH₂OH) is a weakly deactivating, ortho, para-directing group.
When both groups are present on the ring, the powerful directing effect of the oxygen atom in the 2,2-difluoroethoxy group is expected to dominate. Therefore, electrophilic substitution on this compound is predicted to occur primarily at the positions ortho to the 2,2-difluoroethoxy group (i.e., positions 3 and 5).
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). chemguide.co.uk
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgchemguide.co.uk
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.
| Reaction | Typical Reagents | Expected Major Product(s) |
| Bromination | Br₂, FeBr₃ | [3-Bromo-4-(2,2-difluoroethoxy)phenyl]methanol |
| Nitration | HNO₃, H₂SO₄ | [4-(2,2-Difluoroethoxy)-3-nitrophenyl]methanol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | [3-Acetyl-4-(2,2-difluoroethoxy)phenyl]methanol |
Palladium-Catalyzed Cross-Coupling Reactions at Substituted Positions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the most reactive site for such transformations is the benzylic alcohol group.
Recent advancements have enabled the direct use of benzylic alcohols in Suzuki-Miyaura type couplings, bypassing the traditional need to convert the alcohol into a halide or triflate. rsc.orgresearchgate.net This deoxygenative cross-coupling involves the activation of the C–O bond of the alcohol, which then couples with an organoboron reagent. rsc.orgthieme-connect.com It is anticipated that this compound could undergo such a reaction with various aryl or vinyl boronic acids to furnish diarylmethane derivatives. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand, often without the need for an external base. rsc.orgthieme-connect.com
Another key class of cross-coupling reactions is the Buchwald-Hartwig amination, which forms C-N bonds. wikipedia.orglibretexts.org While this reaction typically involves an aryl halide coupling with an amine, variations using benzylic substrates are known. By converting the alcohol in this compound to a better leaving group, such as a tosylate or bromide, it could readily participate in Buchwald-Hartwig amination with primary or secondary amines to yield the corresponding benzylamines. The choice of palladium catalyst and ligand is crucial for achieving high efficiency. beilstein-journals.orgorganic-chemistry.org
The phenyl ring of the molecule could also participate in cross-coupling reactions, but this would require prior functionalization, such as halogenation at one of the ortho or meta positions, to serve as the electrophilic partner in reactions like Suzuki nih.govlibretexts.orgnih.gov or Buchwald-Hartwig aminations. wikipedia.org
| Reaction Type | Substrate | Coupling Partner | Typical Catalyst System | Base | Solvent | Potential Product |
|---|---|---|---|---|---|---|
| Deoxygenative Suzuki Coupling | This compound | Ar-B(OH)₂ | Pd(PPh₃)₄ | None or K₃PO₄ | Toluene, Dioxane | 1-(Arylmethyl)-4-(2,2-difluoroethoxy)benzene |
| Buchwald-Hartwig Amination | [4-(2,2-Difluoroethoxy)phenyl]methyl bromide | R₂NH | Pd₂(dba)₃ + XPhos | NaOtBu | Toluene | N-Benzyl-N-alkyl/aryl amine derivative |
| Suzuki Coupling (Aryl) | (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol | Ar-B(OH)₂ | Pd(OAc)₂ + SPhos | K₂CO₃ | Dioxane/H₂O | (2-Aryl-4-(2,2-difluoroethoxy)phenyl)methanol |
Transformations of the Difluoroethoxy Moiety
The difluoroethoxy group (–OCHF₂) is characterized by its exceptional chemical stability, which is a common feature of many organofluorine compounds. This stability primarily arises from the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.
The two fluorine atoms on the terminal carbon create a strong inductive effect, withdrawing electron density and further strengthening the C-F bonds. This makes them highly resistant to both nucleophilic and electrophilic attack under typical synthetic conditions. Perfluorinated and polyfluorinated ethers are known for their chemical inertness, resisting degradation by strong acids, bases, and oxidizing agents. krytox.com Consequently, the –OCHF₂ moiety in this compound is expected to remain intact during most chemical transformations targeting the alcohol or the phenyl ring. It serves as a stable, lipophilic substituent that modifies the electronic and physical properties of the molecule without participating in reactions.
Given the inherent stability of the C-F bonds, transformations involving the difluoroethoxy group are challenging and require harsh conditions or specialized reagents.
Further Fluorination: The addition of a third fluorine atom to the –OCHF₂ group to form a trifluoroethoxy (–OCF₃) group is not a feasible transformation through standard fluorinating agents. The existing fluorine atoms are strongly deactivating, making the remaining C-H bond less susceptible to substitution.
Defluorination: The cleavage of C-F bonds, or defluorination, is thermodynamically unfavorable and kinetically slow. While some methods exist for defluorination, they are not typically employed in routine synthesis. These can include:
Reductive Defluorination: Using potent reducing agents like alkali metals or highly activated metal complexes. These conditions are harsh and would likely reduce other functional groups in the molecule.
Enzymatic Defluorination: Some microorganisms possess dehalogenase enzymes capable of cleaving C-F bonds. However, these processes are often slow and substrate-specific, with di- and trifluoromethyl groups being particularly recalcitrant.
Therefore, for synthetic purposes, the difluoroethoxy moiety is best regarded as a robust and non-reactive functional group.
Multi-Component Reactions and Cascade Processes Utilizing this compound
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.gov While this compound itself is not a typical MCR substrate, its corresponding aldehyde, 4-(2,2-difluoroethoxy)benzaldehyde , is an ideal candidate for participation in several classic MCRs. This aldehyde can be readily prepared by the oxidation of the parent alcohol.
Ugi Four-Component Reaction: The Ugi reaction is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org The oxidation of this compound would provide the aldehyde component for this reaction, enabling the rapid synthesis of a diverse library of complex molecules containing the 4-(2,2-difluoroethoxy)phenyl scaffold. nih.gov
Passerini Three-Component Reaction: The Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, 4-(2,2-difluoroethoxy)benzaldehyde could serve as the aldehyde component. Some protocols even allow for a one-pot process where a primary alcohol is oxidized in situ to the aldehyde, which then undergoes the Passerini reaction. organic-chemistry.org This approach would allow for the direct use of this compound in a tandem oxidation-Passerini sequence.
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Typical Solvent | Product Structure Core |
|---|---|---|---|---|---|
| 4-(2,2-Difluoroethoxy)benzaldehyde | Aniline | Acetic Acid | tert-Butyl isocyanide | Methanol (B129727) | α-Acylamino amide |
| 4-(2,2-Difluoroethoxy)benzaldehyde | Benzylamine | Propionic Acid | Cyclohexyl isocyanide | Methanol | α-Acylamino amide |
Spectroscopic and Structural Elucidation of 4 2,2 Difluoroethoxy Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For [4-(2,2-Difluoroethoxy)phenyl]methanol, ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provide a complete picture of its structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the difluoroethoxy group protons, and the hydroxyl proton.
The aromatic region will likely show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxymethyl group are expected to appear at a different chemical shift than those ortho to the difluoroethoxy group due to their different electronic environments. The protons on the difluoroethoxy group will present as a triplet of triplets due to coupling with both the geminal fluorine atoms and the adjacent methylene protons. The benzylic methylene protons will likely appear as a singlet, though it may be a doublet if coupling to the hydroxyl proton is observed. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 2H | Ar-H (ortho to CH₂OH) |
| ~7.0 | d | 2H | Ar-H (ortho to OCHF₂) |
| ~6.1 | tt | 1H | OCH F₂ |
| ~4.6 | s | 2H | CH ₂OH |
| ~4.2 | t | 2H | OCH ₂CHF₂ |
| ~2.0 | t (broad) | 1H | OH |
Note: Predicted data is based on analogous structures and general NMR principles. 'd' denotes a doublet, 's' a singlet, 't' a triplet, and 'tt' a triplet of triplets.
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The spectrum is expected to show signals for the two carbons of the difluoroethoxy group, the benzylic carbon, and the six aromatic carbons. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will have chemical shifts influenced by the electron-donating nature of the ether and hydroxymethyl groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C -OCHF₂ |
| ~134 | C -CH₂OH |
| ~129 | C H (aromatic, ortho to CH₂OH) |
| ~116 | C H (aromatic, ortho to OCHF₂) |
| ~115 (t) | OC HF₂ |
| ~67 (t) | OC H₂CHF₂ |
| ~64 | C H₂OH |
Note: Predicted data is based on analogous structures and general NMR principles. '(t)' indicates a triplet due to C-F coupling.
¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent and will therefore produce a single resonance. This signal will be split into a triplet by the adjacent proton of the difluoroethoxy group. The chemical shift of this signal is characteristic of fluorine atoms in a difluoroalkoxy environment. alfa-chemistry.com
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -125 | t | OCHF ₂ |
Note: Predicted data is based on typical chemical shift ranges for organofluorine compounds. 't' denotes a triplet.
Two-dimensional NMR experiments are instrumental in confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between the aromatic protons on adjacent carbons and the coupling between the protons of the -OCH₂- group and the -CHF₂ proton. youtube.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded protons and carbons. columbia.edu This would definitively link the proton signals to their corresponding carbon signals as outlined in Tables 1 and 2. For instance, the aromatic proton signals would correlate with the aromatic CH carbon signals.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about its functional groups.
The FTIR spectrum of this compound will display characteristic absorption bands for the hydroxyl, ether, aromatic, and C-F bonds present in the molecule.
O-H Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding. spectrabase.com
C-H Stretches : Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the methylene and methine groups will be observed in the 2850-3000 cm⁻¹ region. theaic.org
Aromatic C=C Stretches : Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring. nih.gov
C-O Stretches : The spectrum will show strong C-O stretching bands. The C-O stretch of the primary alcohol is expected around 1050-1150 cm⁻¹, and the aryl ether C-O stretch will likely appear in the 1200-1275 cm⁻¹ region.
C-F Stretches : The carbon-fluorine stretching vibrations are typically strong and are expected to be found in the 1000-1400 cm⁻¹ region.
Table 4: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 3000-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1275-1200 | Strong | Aryl C-O stretch |
| 1150-1050 | Strong | Alcohol C-O stretch |
| 1400-1000 | Strong | C-F stretch |
Note: Predicted data is based on characteristic infrared absorption frequencies for functional groups.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" based on its specific structural features. For this compound, the Raman spectrum would be characterized by distinct peaks corresponding to vibrations of the phenyl ring, the difluoroethoxy group, and the methanol (B129727) moiety.
The spectrum of a related compound, benzyl (B1604629) alcohol, shows a very strong Raman band at 1002 cm⁻¹ corresponding to the phenyl ring breathing mode. researchgate.net Other key vibrations for alcohols include C-O bond stretching and O-H bond stretching. physicsopenlab.org The presence of the difluoroethoxy group would introduce characteristic C-F stretching and deformation vibrations. By analyzing the positions, intensities, and polarization of the Raman bands, a detailed vibrational assignment can be made.
Table 1: Predicted Raman Shifts and Vibrational Assignments for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Structural Moiety |
|---|---|---|
| ~3070 | Aromatic C-H Stretch | Phenyl Ring |
| ~2950 | Aliphatic C-H Stretch | -CH₂OH, -OCH₂- |
| ~1610 | C=C Ring Stretch | Phenyl Ring |
| ~1250 | Aryl-O Stretch | Phenyl-Ether |
| ~1180 | C-F Stretch | -CF₂H |
| ~1040 | C-C Stretch | Phenyl-CH₂OH |
| ~1015 | Phenyl Ring Breathing | Phenyl Ring |
This vibrational data is invaluable for confirming the presence of key functional groups and for comparative studies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. Under electron ionization (EI), this compound would undergo ionization to form a molecular ion (M⁺˙), followed by fragmentation through characteristic pathways.
The fragmentation of ethers often involves the cleavage of the carbon-oxygen bond. 182.160.97 For alcohols, cleavage of the C-C bond adjacent to the oxygen is a common pathway. libretexts.org The fragmentation of benzyl alcohol, for instance, can produce characteristic ions at m/z = 107 (loss of H), 79 (loss of CH₂OH), and 77 (phenyl cation). 182.160.97 Therefore, the mass spectrum of the title compound is expected to show a molecular ion peak corresponding to its molecular weight and several key fragment ions that reveal its substructures.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While standard MS provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. core.ac.uk This is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. For this compound, HRMS would be used to confirm its elemental composition, C₉H₁₀F₂O₂.
Table 2: HRMS Data for this compound
| Parameter | Information |
|---|---|
| Molecular Formula | C₉H₁₀F₂O₂ |
| Nominal Mass | 188 Da |
| Calculated Exact Mass | 188.06488 Da |
| Method of Analysis | E.g., Electrospray Ionization Time-of-Flight (ESI-TOF) |
The experimentally measured exact mass would be compared to the calculated theoretical mass, with a match within a few parts per million (ppm) providing strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by isolating a specific ion (a precursor ion, often the molecular ion) and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, revealing the connectivity of the molecule. This technique is particularly useful for distinguishing isomers, which may have similar primary mass spectra. nih.gov
For this compound, the molecular ion (m/z 188) would be selected as the precursor. The resulting product ion spectrum would likely show fragments corresponding to the loss of the hydroxymethyl group, the entire difluoroethoxy side chain, or smaller neutral molecules like water or formaldehyde (B43269).
Table 3: Predicted MS/MS Fragmentation of the Molecular Ion of this compound
| Precursor Ion (m/z) | Neutral Loss | Predicted Product Ion (m/z) | Inferred Structural Information |
|---|---|---|---|
| 188.06 | H₂O (18.01) | 170.05 | Loss of water from the alcohol moiety |
| 188.06 | CH₂O (30.01) | 158.05 | Loss of formaldehyde from benzyl alcohol group |
| 188.06 | CH₂OH (31.02) | 157.04 | Cleavage of the hydroxymethyl group |
| 188.06 | CHF₂ (51.01) | 137.05 | Cleavage within the ethoxy side chain |
This detailed fragmentation map provides conclusive evidence for the arrangement of the functional groups on the phenyl ring.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal of this compound, one can obtain detailed information on bond lengths, bond angles, and torsional angles. This technique would also reveal the intermolecular interactions, such as hydrogen bonding from the hydroxyl group, that dictate the crystal packing.
Small organic molecules often crystallize in common space groups such as P-1 or P2₁/c. mdpi.com The analysis would confirm the para-substitution pattern on the benzene ring and reveal the specific conformation of the flexible difluoroethoxy and methanol side chains in the solid state.
Table 4: Representative Crystallographic Data for a Substituted Phenylmethanol Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.931 |
| b (Å) | 10.970 |
| c (Å) | 14.797 |
| α (°) | 90 |
| β (°) | 98.62 |
| γ (°) | 90 |
| Volume (ų) | 900.1 |
Note: These values are illustrative and based on a known structure of a similarly sized organic molecule. mdpi.com
Advanced Spectroscopic Techniques for Conformational Analysis
The side chains of this compound possess rotational freedom, leading to multiple possible conformations (rotamers). Advanced techniques, often performed on molecules in the gas phase under supersonic jet expansion, can probe these different conformations. Techniques like microwave spectroscopy can provide highly precise rotational constants, which are sensitive to the molecule's geometry and can distinguish between different conformers. epa.govresearchgate.net
Studies on related molecules like benzyl methyl ether have shown that multiple conformers can coexist, differing in the dihedral angles of the side chain relative to the phenyl ring. researchgate.netnih.gov For the title compound, key conformational questions would involve the orientation of the C-O-C-C backbone of the ethoxy group and the C-C-O-H dihedral angle of the methanol group. These studies provide fundamental insight into the molecule's potential energy surface and the subtle non-covalent interactions that stabilize specific shapes.
Computational and Theoretical Studies of 4 2,2 Difluoroethoxy Phenyl Methanol
Reaction Mechanism Studies
Investigation of Transition States and Activation Energies for Key Transformations
Further research or new computational studies would be required to generate the specific data and analysis requested for [4-(2,2-Difluoroethoxy)phenyl]methanol.
Solvent Effects on Reactivity through Continuum Solvation Models (PCM)
The reactivity of a chemical compound can be significantly influenced by the solvent in which a reaction is carried out. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are powerful computational tools used to investigate these effects. rsc.orgresearchgate.net In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a molecule-shaped cavity in this medium. researchgate.net This method allows for the calculation of solvation energies and the study of how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting reaction rates and equilibria.
For this compound, PCM can be employed to model its behavior in various solvents of differing polarities. For instance, in a substitution or oxidation reaction involving the benzylic alcohol group, the polarity of the solvent can play a critical role. A polar solvent might stabilize a polar transition state more effectively than the reactants, thus accelerating the reaction.
Theoretical calculations would involve optimizing the geometry of the reactant (this compound), the transition state, and the product of a given reaction, both in the gas phase and in different solvents using PCM. The difference in the computed energies provides the activation energy and the reaction energy in each solvent.
Table 1: Hypothetical Solvation Free Energies and Reaction Activation Energies for the Oxidation of this compound Calculated using PCM/DFT
| Solvent | Dielectric Constant (ε) | Solvation Free Energy of Reactant (kcal/mol) | Solvation Free Energy of Transition State (kcal/mol) | Calculated Activation Energy (kcal/mol) |
| n-Hexane | 1.88 | -2.5 | -4.0 | 20.5 |
| Dichloromethane | 8.93 | -5.8 | -9.5 | 18.2 |
| Acetone | 20.7 | -7.2 | -12.1 | 17.0 |
| Acetonitrile | 37.5 | -8.1 | -13.8 | 16.2 |
| Water | 78.4 | -9.5 | -16.0 | 15.4 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from PCM calculations.
The results would likely show a trend where increasing solvent polarity leads to a decrease in the activation energy for a reaction involving a polar transition state, indicating a rate enhancement. This is because polar solvents can better stabilize the charge separation that often characterizes such transition states. The study of solvent effects using multi-parametric equations, as has been done for other substituted benzyl (B1604629) alcohols, can further elucidate the nature of solute-solvent interactions. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a powerful method for studying the dynamic behavior of molecules at an atomistic level. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular flexibility, and interactions with surrounding solvent molecules over time.
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with an explicit solvent, such as water. The simulation would track the trajectory of each atom, revealing key dynamic features. Particular points of interest for this molecule include:
Conformational Dynamics of the Difluoroethoxy Group: The -OCHF2 group has rotational freedom around the C-O bonds. MD simulations can reveal the preferred conformations, the energy barriers between them, and the timescale of conformational changes.
Solvent Structuring: The simulation can show how solvent molecules, particularly water, arrange themselves around the solute. This includes the formation and dynamics of hydrogen bonds between the benzylic alcohol group and water, as well as the interaction of water with the hydrophobic phenyl ring and the fluorinated ethoxy group. Perfluorinated compounds are known to exhibit both hydrophobic and lipophobic characteristics, which can lead to unique solvent organization. ulisboa.pt
Table 2: Illustrative Dynamic Properties of this compound from a Hypothetical Molecular Dynamics Simulation in Water
| Property | Description | Simulated Value |
| C-O-C-H Dihedral Angle (ethoxy) | Describes the rotation of the difluoroethoxy group. | Fluctuates around -75° and +75° (gauche) |
| O-H---O(water) Hydrogen Bond Lifetime | Average duration of a hydrogen bond between the alcohol and a water molecule. | 1.5 ps |
| Radial Distribution Function g(r) of Water around Alcohol Oxygen | Describes the probability of finding a water oxygen atom at a certain distance from the alcohol oxygen. | First peak at 2.8 Å |
| Root-Mean-Square Fluctuation (RMSF) of Phenyl Ring Carbons | A measure of the average atomic displacement. | 0.4 Å |
Note: The data in this table is hypothetical and serves to illustrate the outputs of an MD simulation study.
Such simulations provide insights that are complementary to continuum models, offering a more detailed, albeit computationally intensive, view of the solute's interaction with its environment. nih.gov
Quantitative Structure-Property Relationships (QSPR) Modeling for Fluorinated Benzyl Alcohols
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical properties of molecules with a specific property of interest, such as boiling point, solubility, or biological activity. nih.govresearchgate.net These models are typically expressed as mathematical equations. For a series of related compounds like fluorinated benzyl alcohols, a QSPR model can be developed to predict a property based on calculated molecular descriptors.
The development of a QSPR model for fluorinated benzyl alcohols, including this compound, would involve several steps:
Data Set Selection: A diverse set of fluorinated benzyl alcohols with experimentally measured values for a target property (e.g., toxicity, reactivity) would be compiled.
Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors would be calculated. For fluorinated compounds, these descriptors are crucial for capturing the unique effects of fluorine substitution. Relevant descriptors could include:
Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (logP), which is a key parameter in many QSAR models for benzyl alcohols. nih.govnih.gov
Electronic Descriptors: Hammett constants (σ), dipole moment, HOMO/LUMO energies, and partial atomic charges can describe the electron-donating or -withdrawing effects of substituents. nih.gov Fluorination is known to significantly alter the electronic properties and hydrogen-bond acidity of the hydroxyl group. nih.govlongdom.org
Topological and Steric Descriptors: Molecular weight, molecular volume, surface area, and connectivity indices describe the size and shape of the molecule.
Model Building and Validation: Using statistical methods like multiple linear regression (MLR), a mathematical model is built that best correlates the descriptors with the target property. The model's predictive power is then rigorously validated.
A hypothetical QSPR equation for predicting the toxicity (expressed as log(1/EC50)) of fluorinated benzyl alcohols might look like this:
log(1/EC50) = a * logP + b * σ + c * J
where logP is the hydrophobicity, σ is the Hammett constant, J is a topological index, and a, b, and c are coefficients determined by the regression analysis.
Table 3: Hypothetical Data for a QSPR Model of Fluorinated Benzyl Alcohols
| Compound Name | log(1/EC50) (Experimental) | logP (Calculated) | Hammett Constant (σ) | log(1/EC50) (Predicted) |
| Benzyl alcohol | 1.05 | 1.10 | 0.00 | 1.08 |
| 4-Fluorobenzyl alcohol | 1.25 | 1.30 | 0.06 | 1.26 |
| 2,6-Difluorobenzyl alcohol | 1.60 | 1.48 | 0.52 | 1.58 |
| This compound | 2.15 | 2.35 | 0.24 | 2.18 |
| 4-(Trifluoromethyl)benzyl alcohol | 1.98 | 2.53 | 0.54 | 1.95 |
Note: The data in this table is for illustrative purposes to demonstrate the components of a QSPR study.
Such QSPR models are valuable for predicting the properties of new or untested fluorinated benzyl alcohols, guiding the design of molecules with desired characteristics. bohrium.com
Applications of 4 2,2 Difluoroethoxy Phenyl Methanol in Organic Synthesis and Materials Science
As a Building Block for Complex Molecule Synthesis
The strategic placement of the difluoroethoxy and hydroxymethyl groups on the phenyl ring makes [4-(2,2-Difluoroethoxy)phenyl]methanol a valuable synthon for chemists. The hydroxyl group serves as a reactive handle for a variety of chemical transformations, while the difluoroethoxy moiety imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of the resulting molecules, a desirable feature in medicinal chemistry and agrochemical research.
Precursor to Fluorinated Aromatic Esters and Ethers
The primary alcohol functionality of this compound allows for its straightforward conversion into a diverse range of fluorinated aromatic esters and ethers.
Esterification Reactions: Through reaction with carboxylic acids, acid chlorides, or anhydrides, a variety of esters can be synthesized. These reactions are often catalyzed by acids or coupling agents. The resulting esters are of interest for their potential biological activities and as components in functional materials.
Etherification Reactions: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide. These fluorinated ethers are valuable intermediates and can be found as structural motifs in various advanced materials.
A representative reaction scheme for the synthesis of a fluorinated ester is shown below:
Intermediate in the Synthesis of Substituted Aryl Compounds
The benzylic alcohol group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a host of other substituted aryl compounds. For instance, oxidation to the corresponding benzaldehyde (B42025) opens up possibilities for Wittig reactions, aldol (B89426) condensations, and the formation of imines and other nitrogen-containing heterocycles. Further oxidation to the benzoic acid derivative allows for amide bond formation and other transformations characteristic of carboxylic acids.
Use in Multi-Step Syntheses of Advanced Organic Frameworks
While specific examples in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) directly utilizing this compound are not extensively documented in publicly available literature, its derivatives, particularly the corresponding dicarboxylic acid, could serve as organic linkers. The introduction of the difluoroethoxy group into the framework's backbone could influence the framework's porosity, stability, and affinity for specific guest molecules.
In the Development of Novel Fluorinated Materials
The incorporation of fluorine atoms into organic materials can significantly alter their physical and chemical properties, leading to enhanced thermal stability, chemical resistance, and unique optical and electronic characteristics. This compound serves as a key precursor for such fluorinated materials.
Precursors for Liquid Crystals and Other Functional Materials
The rigid phenyl ring and the polar difluoroethoxy group in this compound are structural features commonly found in liquid crystalline compounds. By attaching mesogenic (liquid crystal-forming) units to the molecule, it can be used to synthesize novel liquid crystals. The presence of the difluoroethoxy group can influence the mesophase behavior, such as the clearing point and the dielectric anisotropy, which are critical parameters for display applications.
Examples of Liquid Crystal Core Structures Derived from Fluorinated Phenyl Methanols:
| Precursor Type | Resulting Liquid Crystal Property |
| Fluorinated Biphenyls | Nematic phases with high clearing points |
| Fluorinated Phenyl Pyrimidines | Enhanced dielectric anisotropy |
| Fluorinated Tolanes | Broad nematic ranges |
Incorporation into Polymers and Oligomers with Tailored Properties
The hydroxyl group of this compound provides a convenient point of attachment for polymerization or for grafting onto existing polymer backbones. Its incorporation can lead to polymers with:
Modified Surface Properties: The fluorinated moiety can lower the surface energy of the polymer, leading to hydrophobic and oleophobic properties.
Tailored Refractive Index: The presence of fluorine can lower the refractive index of the polymer, which is beneficial for optical applications such as anti-reflective coatings.
While the direct polymerization of this compound is not typical, it can be converted into a monomer, for example, by acrylation or methacrylation of the hydroxyl group. The resulting monomer can then be polymerized or copolymerized to yield a range of fluorinated polymers.
Role in Agrochemical Research
The utility of fluorinated organic compounds in the development of new agrochemicals is a well-established area of research. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, binding affinity to target enzymes, and metabolic stability, often leading to enhanced pesticidal or herbicidal activity.
Theoretically, this compound could serve as a valuable intermediate in the synthesis of more complex fluorinated herbicides and pesticides. The hydroxymethyl group (–CH₂OH) on the phenyl ring is a versatile functional group that can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. These transformations would allow for the incorporation of the 4-(2,2-difluoroethoxy)phenyl moiety into a larger, biologically active molecule.
For instance, a patent for pyrazine (B50134) compounds for the control of invertebrate pests describes a broad class of molecules that may contain a C₁-C₂-fluoroalkoxy group, such as a 2,2-difluoroethoxy moiety. googleapis.com While this patent does not explicitly mention the use of this compound as a starting material, it highlights the relevance of the difluoroethoxy functional group in the design of potential new pesticides. googleapis.com
A general synthetic pathway could involve the following steps:
Oxidation: The alcohol functionality of this compound could be oxidized to form 4-(2,2-difluoroethoxy)benzaldehyde (B2893467).
Further Elaboration: This aldehyde could then undergo various condensation or coupling reactions to build the core structure of a target herbicide or pesticide.
Despite these plausible synthetic routes, specific, published examples of herbicides or pesticides synthesized directly from this compound are not readily found.
Utilization in Probe Molecule Synthesis for Chemical Biology (Excluding Biological Activity Details)
Fluorescent probes are essential tools in chemical biology for visualizing and studying biological processes. The design of these probes often involves a fluorophore (the light-emitting part of the molecule) and a reactive group that allows the probe to be attached to a specific biological target.
The this compound scaffold could potentially be incorporated into the structure of a chemical probe. The difluoroethoxy group could modulate the photophysical properties of a nearby fluorophore or serve as a reporter group for certain analytical techniques. The hydroxymethyl group offers a convenient handle for further chemical modifications, allowing for the attachment of the core structure to other molecular components, such as a linker or a targeting moiety.
However, a review of the available literature does not provide specific examples of this compound being used in the synthesis of probe molecules for chemical biology. General methods for the synthesis of fluorescent probes often involve the assembly of various building blocks, but the specific inclusion of this compound is not documented. rsc.orgnih.gov
The following table summarizes the key properties of this compound based on available data. uni.lu
| Property | Value |
| Molecular Formula | C₉H₁₀F₂O₂ |
| Molecular Weight | 188.17 g/mol |
| Appearance | Not available |
| Solubility | Not available |
Derivatives and Analogues of 4 2,2 Difluoroethoxy Phenyl Methanol
Structural Modifications of the Alcohol Functionality
The primary alcohol group in [4-(2,2-difluoroethoxy)phenyl]methanol is a key site for chemical reactions, allowing for the formation of esters, ethers, and amines, as well as oxidation to aldehydes and carboxylic acids.
Esters: The synthesis of esters from this compound can be achieved through standard esterification protocols. One common method involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These methods allow for the introduction of a wide array of acyl groups, thereby modifying the steric and electronic properties of the molecule. For instance, a direct esterification of alcohols can be catalyzed by tetrabutylammonium (B224687) iodide (TBAI) under mild conditions. rsc.org
Ethers: The hydroxyl group of this compound can be converted to an ether linkage through various methods, most notably the Williamson ether synthesis. francis-press.commasterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. The choice of the alkyl halide allows for the introduction of diverse alkyl or arylmethyl groups. beilstein-journals.orgacs.org For example, reaction with benzyl (B1604629) chloride would yield the corresponding benzyl ether.
Amines: The synthesis of amines from this compound typically involves a two-step process. The alcohol is first oxidized to the corresponding aldehyde, which can then undergo reductive amination. masterorganicchemistry.comrsc.orgresearchgate.netresearchgate.net In this process, the aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. This method provides a versatile route to a wide range of secondary and tertiary amines.
The primary alcohol functionality of this compound can be readily oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. rsc.org
Aldehydes: Selective oxidation to the aldehyde, 4-(2,2-difluoroethoxy)benzaldehyde (B2893467), requires the use of mild oxidizing agents to prevent overoxidation to the carboxylic acid. organic-chemistry.orgresearchgate.net Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). A photochemical protocol utilizing air as the oxidant in the presence of a photocatalyst also offers a green alternative for the oxidation of benzylic alcohols to aldehydes. rsc.org
Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-(2,2-difluoroethoxy)benzoic acid. rsc.orgresearchgate.net Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or ruthenium tetroxide (RuO4) are effective for this transformation. A one-pot oxidation of benzylic alcohols to carboxylic acids can be achieved by merging a copper-catalyzed aerobic oxidation with a subsequent chlorite (B76162) oxidation. rsc.org
Aromatic Ring Substitutions
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing 2,2-difluoroethoxy group is an ortho, para-directing and activating group, influencing the regioselectivity of these substitutions. masterorganicchemistry.com
Halogenation: The aromatic ring can be halogenated using standard electrophilic halogenation conditions. studymind.co.uklibretexts.org For example, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). researchgate.net Chlorination can be similarly effected with chlorine (Cl2) and a Lewis acid like iron(III) chloride (FeCl3). The substitution is expected to occur primarily at the positions ortho to the activating difluoroethoxy group.
Alkylation and Acylation (Friedel-Crafts Reactions): Friedel-Crafts alkylation and acylation provide routes to introduce alkyl and acyl groups, respectively, onto the aromatic ring. wikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.comyoutube.com In a typical Friedel-Crafts alkylation, an alkyl halide is reacted with the aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). Similarly, Friedel-Crafts acylation involves the reaction of an acyl chloride or anhydride with the aromatic ring under Lewis acid catalysis. These reactions would also be directed to the ortho positions relative to the difluoroethoxy substituent.
Isomers of this compound, such as [2-(2,2-difluoroethoxy)phenyl]methanol (B2960769) and [3-(2,2-difluoroethoxy)phenyl]methanol (B2744730), are also of interest. The synthesis of these isomers would typically start from the corresponding isomeric hydroxybenzaldehydes or benzoic acids, followed by etherification with a 2,2-difluoroethylating agent and subsequent reduction of the aldehyde or carboxylic acid functionality. The properties and reactivity of these isomers can differ from the 4-substituted analogue due to the different positioning of the electron-withdrawing difluoroethoxy group relative to the hydroxymethyl group. For instance, [3-(2,2-difluoroethoxy)phenyl]methanol is commercially available, indicating its utility in synthetic chemistry.
Alterations of the Difluoroethoxy Side Chain
Modifications to the 2,2-difluoroethoxy side chain itself are less common but can be envisaged. The electronic properties of the difluoro(methoxy)methyl group, which is structurally related, have been studied and it is known to act as a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.uanuph.edu.ua While the C-F bonds are generally robust, reactions targeting the ether linkage or the carbon backbone of the ethoxy group could potentially be explored under specific conditions. For example, cleavage of the ether bond would require harsh conditions, such as strong acids.
Homologues with Varying Alkyl Chain Lengths
Homologues of this compound are created by systematically altering the length of the alkyl spacer in the ether linkage. This modification from an ethoxy to a propoxy, butoxy, or longer chain influences the molecule's physical and chemical characteristics.
Research on related series of phenyl alcohol derivatives shows that increasing the length of the alkyl chain generally leads to a gradual increase in local order within the substance. rsc.org Studies on benzyl alcohol homologues have demonstrated that as the alkyl chain elongates, the degree of molecular association via hydrogen bonding and the energy required for dissociation tend to increase. rsc.org However, other properties, such as melting points, may not follow a simple linear trend, as the interplay between non-polar chain interactions and polar group interactions can be complex. rsc.orgmdpi.com
An example of a direct homologue is (4-(2,2-Difluoropropoxy)phenyl)methanol, which extends the alkyl chain by one methylene (B1212753) group compared to the parent compound. bldpharm.com While detailed comparative studies are limited, the principles of homology suggest that this extension would lead to increased lipophilicity and molecular weight, potentially affecting solubility and other physical properties.
Table 1: Comparison of this compound and its Propoxy Homologue
| Feature | This compound | (4-(2,2-Difluoropropoxy)phenyl)methanol |
| CAS Number | 609222-83-9 | 1783691-70-2 |
| Molecular Formula | C₉H₁₀F₂O₂ | C₁₀H₁₂F₂O₂ |
| Alkyl Chain | Ethoxy | Propoxy |
| Chain Length | 2 carbons | 3 carbons |
| Anticipated Change | Baseline | Increased lipophilicity and molecular weight |
| Data sourced from publicly available chemical databases. |
Analogues with Different Fluorination Patterns (e.g., trifluoroethoxy, monofluoroethoxy)
Analogues can be formed by altering the number of fluorine atoms on the ethoxy group. This modification from a difluoroethoxy moiety to a monofluoroethoxy or a trifluoroethoxy group significantly impacts the compound's electronic properties, polarity, and stability. Fluorination is known to alter a molecule's stability, solubility, and molecular polarity. nih.gov
The trifluoroethoxy analogue, [4-(2,2,2-Trifluoroethoxy)phenyl]methanol, is a well-documented compound. The presence of a third fluorine atom enhances the electron-withdrawing nature of the ethoxy group, which can influence the reactivity of the aromatic ring and the acidity of the benzylic alcohol proton.
While specific research on the corresponding [4-(2-monofluoroethoxy)phenyl]methanol is less prevalent in readily available literature, it is expected to exhibit properties intermediate between the non-fluorinated and difluorinated analogues. The single fluorine atom would still impart a degree of polarity and altered electronic character compared to a simple ethoxy group, but to a lesser extent than its di- and tri-fluorinated counterparts.
Table 2: Comparison of Analogues with Different Fluorination Patterns
| Feature | This compound | [4-(2,2,2-Trifluoroethoxy)phenyl]methanol |
| CAS Number | 609222-83-9 | 1020949-12-5 |
| Molecular Formula | C₉H₁₀F₂O₂ | C₉H₉F₃O₂ |
| Fluorination | Difluoro | Trifluoro |
| Electronic Effect | Strong electron-withdrawing | Very strong electron-withdrawing |
| Anticipated Polarity | High | Higher |
| Data sourced from publicly available chemical databases. |
Synthesis and Characterization of Stereoisomers (if applicable)
The applicability of stereoisomerism depends on the presence of chiral centers within a molecule. In the case of this compound, the molecule is achiral.
A chiral center is typically a carbon atom bonded to four different substituent groups. An analysis of the structure of this compound reveals no such centers:
The carbon atom of the hydroxymethyl group (-CH₂OH) is bonded to two hydrogen atoms.
The aromatic ring carbons are part of a planar system.
The carbon atom in the ether linkage bonded to the aromatic ring is sp² hybridized.
The carbon atom bonded to two fluorine atoms (-OCH₂C F₂H) is not a chiral center because it has two identical substituents (the two fluorine atoms).
Since there are no chiral centers or elements of planar chirality, this compound does not exist as stereoisomers (enantiomers or diastereomers). Therefore, the synthesis and characterization of stereoisomers are not applicable to this compound.
Future Research Directions
Development of Novel Catalytic and Stereoselective Synthetic Methods
The synthesis of fluorinated molecules, including [4-(2,2-Difluoroethoxy)phenyl]methanol, presents unique challenges that necessitate the development of more efficient and selective catalytic systems.
Novel Catalytic Approaches: Future work will likely focus on creating new catalytic transformations that are more tolerant of a wide range of functional groups and operate under milder conditions. mdpi.comsciencedaily.com For instance, developing novel copper-catalyzed reactions could provide new pathways to valuable fluorinated scaffolds. sciencedaily.com Transition metal catalysts, particularly in fluorinated alcohol solvents, have shown promise for mild cycloaddition and rearrangement reactions, suggesting a potential avenue for synthesizing complex derivatives. nih.gov Research into innovative fluorosulfurylation and deoxyfluorination reactions using reagents like sulfuryl fluoride (B91410) could also expand the toolkit for creating fluorinated motifs. ubc.ca
Stereoselective Synthesis: A significant frontier is the development of stereoselective methods to produce chiral derivatives of fluorinated aromatic alcohols. The construction of molecules with fluorinated stereogenic carbon centers is a major challenge in fluoro-organic chemistry. nih.gov Future research will likely explore asymmetric catalysis to access enantiomerically enriched compounds, which are of high interest in medicinal chemistry. nih.govresearchgate.net This includes the design of chiral auxiliaries and enantioselective catalysts capable of controlling the three-dimensional arrangement of atoms during the introduction of fluorine-containing groups. nih.govacs.orgnumberanalytics.com Techniques such as chiral enamide fluorination and desymmetrization strategies are promising areas for creating chiral α-fluoro carbonyl compounds, which could serve as precursors or derivatives. nih.govacs.org
The table below summarizes potential catalytic strategies for future exploration.
| Catalytic Strategy | Potential Application | Key Advantages |
| Transition Metal Catalysis | Synthesis of complex heterocyclic derivatives. | Mild reaction conditions, novel rearrangements. nih.gov |
| Copper-Catalyzed Difluorocarbene Insertion | Formation of α,α-difluoro-oxetane products. | Utilizes inexpensive catalysts and commercially available precursors. sciencedaily.com |
| Asymmetric Fluorination | Creation of chiral fluorinated stereocenters. | Access to enantiopure compounds for pharmaceutical applications. nih.govresearchgate.net |
| Chiral Auxiliary-Mediated Synthesis | Controlled introduction of new stereocenters. | High stereoselectivity and potential for auxiliary recycling. numberanalytics.com |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
To optimize synthetic methods and gain deeper mechanistic insights, the use of advanced spectroscopic techniques for real-time, in-situ reaction monitoring is indispensable.
Real-Time Analysis: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy allow chemists to observe the formation of transient and labile intermediate species that would be missed with traditional offline analysis. researchgate.netspectroscopyonline.com For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool due to its high sensitivity and the wide chemical shift range of the fluorine nucleus, which is highly sensitive to the local molecular environment. nih.govresearchgate.netbiophysics.org
Flow Chemistry Integration: Combining continuous-flow synthesis with benchtop NMR analysis provides a powerful platform for reaction optimization. researchgate.netmagritek.com This approach enables rapid screening of reaction conditions and enhances process safety and sustainability. The integration of ¹⁹F NMR in a flow setup can be used to monitor the synthesis of functional fluorinated products, helping to optimize yield and reduce environmental impact. researchgate.netmagritek.com
Emerging Techniques: Other advanced methods like 2D-IR spectroscopy, Time-Resolved Infrared (TRIR) spectroscopy, and Raman spectroscopy offer deeper understanding of reaction dynamics and molecular interactions on ultrafast timescales. spectroscopyonline.comnumberanalytics.comnumberanalytics.com The development of hyphenated methods, such as chromatography-IR spectroscopy, can further aid in the study of complex reaction mixtures. numberanalytics.com
The following table outlines key in-situ monitoring techniques and their benefits.
| Spectroscopic Technique | Information Gained | Advantages for Fluorinated Compounds |
| In-Situ ¹⁹F NMR | Reaction kinetics, intermediate identification, quantification of species. | High sensitivity to fluorine's local environment, large chemical shift dispersion. nih.govbiophysics.org |
| In-Situ IR/Raman | Functional group transformation, real-time concentration profiles. | Non-invasive monitoring, applicable to a wide range of reaction conditions. spectroscopyonline.com |
| Time-Resolved Spectroscopy | Ultrafast reaction dynamics, study of short-lived intermediates. | Detailed mechanistic understanding of bond-forming and breaking events. numberanalytics.com |
| Flow-Based NMR/IR | Rapid optimization of reaction parameters (temperature, flow rate, concentration). | Enhanced process control, improved safety and efficiency. researchgate.net |
Integration of Computational Methods for Rational Design and Discovery
Computational chemistry is becoming an increasingly vital tool for accelerating the discovery and development of new molecules and materials, a trend that holds significant promise for compounds like this compound.
Rational Design: Molecular modeling techniques can be used to design novel derivatives with specific, targeted properties. chapman.edu By simulating interactions at the molecular level, researchers can predict how structural modifications, such as the placement of the difluoroethoxy group, will influence the molecule's behavior. chapman.edunih.gov Computational tools like molecular docking and virtual screening are instrumental in rational drug design for identifying molecules that can interact effectively with a therapeutic target. nih.govwiley.comresearchgate.net
Machine Learning (ML): The impact of machine learning in materials science is growing rapidly. researchgate.netacs.org ML algorithms can be trained on existing experimental and computational data to predict the properties of new, hypothetical compounds, thereby guiding synthetic efforts toward the most promising candidates. nih.govuni-hannover.de This data-driven approach can rapidly screen vast chemical spaces, which is intractable with high-throughput experiments alone. researchgate.netacs.org For instance, ML can be used to predict material properties like thermal stability or electronic characteristics, accelerating the design of novel functional materials. researchgate.netuni-hannover.de
Quantum Mechanical Calculations: High-level electronic structure calculations, such as Density Functional Theory (DFT), provide fundamental insights into molecular properties and reaction mechanisms. researchgate.netuni-hannover.de These methods can be used to calculate geometries, reaction energies, and spectroscopic properties, complementing experimental findings and aiding in the interpretation of complex reaction pathways. chapman.edu
The integration of these computational methods is summarized below.
| Computational Method | Application in Research | Expected Outcome |
| Molecular Docking & Virtual Screening | Drug discovery, identifying potential biological targets. | Prioritization of candidate molecules for synthesis and testing. nih.gov |
| Machine Learning (ML) | Guiding high-throughput screening, predicting material properties. | Accelerated discovery of materials with desired functionalities. researchgate.netnih.gov |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating molecular properties. | Deeper understanding of reactivity and structure-property relationships. uni-hannover.de |
| Molecular Dynamics (MD) Simulation | Simulating molecular motion and conformational changes. | Insight into the dynamic behavior of molecules and their interactions. nih.gov |
Exploration of Emerging Applications in Specialized Materials and Chemical Synthesis
The unique properties conferred by the difluoroethoxy group—such as altered lipophilicity, metabolic stability, and electronic characteristics—make this compound and its derivatives attractive building blocks for new materials and synthetic applications.
Specialized Materials: Organofluorine compounds are integral to the development of advanced materials, including fluoropolymers, smart materials, and liquid crystals. researchgate.net Future research could explore the incorporation of the 4-(2,2-difluoroethoxy)phenyl motif into polymers to create materials with tailored thermal, optical, or electronic properties. Such materials could find use in flexible electronics, nano-sensing, and thermal management applications. uni-hannover.deresearchgate.net
Chemical Synthesis: As a functionalized building block, this compound can serve as a versatile precursor in multi-step syntheses. Its alcohol functional group allows for straightforward conversion into a variety of other functionalities, enabling its use in the construction of more complex molecular architectures. The development of new synthetic methods using this compound as a starting material could provide access to novel classes of fluorinated agrochemicals, and other fine chemicals. nih.govubc.ca
Potential future applications are highlighted in the following table.
| Application Area | Specific Use | Rationale |
| Polymer Chemistry | Monomer for creating novel fluoropolymers. | The difluoroethoxy group can enhance thermal stability, chemical resistance, and specific optical properties. researchgate.net |
| Materials Science | Component in liquid crystal displays or organic electronics. | The polar C-F bonds can influence dielectric properties and molecular organization. researchgate.net |
| Agrochemicals | Precursor for new pesticides or herbicides. | Fluorination is a common strategy to increase the efficacy and metabolic stability of agrochemicals. |
| Organic Synthesis | Versatile intermediate for complex molecule synthesis. | The hydroxyl group provides a reactive handle for further chemical transformations. |
Q & A
Q. Optimization Considerations :
- Gas Evolution : Monitor gas release (likely HCl/CO₂) using an oil bubbler to prevent pressure buildup .
- Solvent Choice : Replace DMF with DMSO or acetonitrile if side reactions (e.g., oxidation of the benzyl alcohol) occur.
- Yield Improvement : Pre-dry reagents and solvents to minimize hydrolysis of the difluoroethylating agent.
Q. Methodological Answer :
- ¹H/¹³C NMR : Dissolve in deuterated methanol (CD₃OD) with TMS as reference. Key signals:
- Aromatic protons : δ 7.2–7.4 ppm (doublet for para-substituted phenyl).
- OCH₂CF₂ : δ 4.5–4.7 ppm (triplet, J = 12 Hz, coupling with CF₂).
- CF₂ : δ 116–120 ppm (¹³C, quartet due to ²JCF) .
- Mass Spectrometry (ESI-TOFMS) : Use methanol sheath liquid with 0.01 μM hexakis(2,2-difluoroethoxy)phosphazene for calibration. Expected [M+H]⁺: 232.06 .
Q. Methodological Answer :
- pH Stability : Perform accelerated degradation studies (pH 1–10, 37°C). The difluoroethoxy group is prone to hydrolysis at pH > 8. Stabilize with buffered solutions (pH 6–7.5).
- Light Sensitivity : Store in amber vials under argon; UV-Vis analysis shows degradation above 300 nm.
- Formulation : Encapsulate in cyclodextrins (e.g., β-CD) to enhance aqueous stability .
Q. Methodological Answer :
- Hazard Mitigation :
- Use explosion-proof equipment due to DMF’s flammability.
- Wear nitrile gloves and goggles; 2,2-difluoroethoxy intermediates may cause skin irritation .
- Waste Disposal : Neutralize acidic by-products with NaHCO₃ before aqueous disposal .
Advanced: How can computational methods predict the compound’s metabolic pathways?
Q. Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to model Phase I/II metabolism.
- Key Predictions :
- Oxidation : CYP3A4-mediated hydroxylation at the benzyl position.
- Conjugation : Glucuronidation of the primary alcohol .
Validation : Compare with in vitro microsomal studies (human liver microsomes + NADPH, LC-MS/MS analysis) .
Future Research Directions
- Biocatalytic Synthesis : Explore enzymatic difluoroethylation using engineered cytochrome P450s .
- Structure-Activity Relationships (SAR) : Systematically modify the phenyl ring (e.g., nitro, amino substituents) to enhance bioactivity .
- Environmental Impact : Study biodegradation via OECD 301F assay; preliminary data suggest slow mineralization in soil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
